2-(n,n-Dimethylsulfamoyloxy)phenylboronic acid
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Overview
Description
2-(n,n-Dimethylsulfamoyloxy)phenylboronic acid is an organoboron compound with the molecular formula C8H12BNO4S and a molecular weight of 229.06 g/mol . This compound is known for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(n,n-Dimethylsulfamoyloxy)phenylboronic acid typically involves the reaction of phenylboronic acid with n,n-dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(n,n-Dimethylsulfamoyloxy)phenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of an aryl or vinyl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases (e.g., K2CO3, NaOH).
Major Products
The major products of the Suzuki-Miyaura reaction involving this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-(n,n-Dimethylsulfamoyloxy)phenylboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(n,n-Dimethylsulfamoyloxy)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex, replacing the halide.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
2-(n,n-Dimethylsulfamoyloxy)phenylboronic acid can be compared with other boronic acids used in Suzuki-Miyaura reactions:
Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacking the dimethylsulfamoyloxy group, which can influence solubility and reactivity.
2-(n,n-Dimethylaminomethyl)phenylboronic Acid: Contains a dimethylaminomethyl group instead of a dimethylsulfamoyloxy group, which can affect its electronic properties and reactivity.
The uniqueness of this compound lies in its specific functional group, which can provide distinct reactivity and solubility characteristics compared to other boronic acids.
Properties
Molecular Formula |
C8H12BNO5S |
---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
[2-(dimethylsulfamoyloxy)phenyl]boronic acid |
InChI |
InChI=1S/C8H12BNO5S/c1-10(2)16(13,14)15-8-6-4-3-5-7(8)9(11)12/h3-6,11-12H,1-2H3 |
InChI Key |
UEQVWXIHGFFYRS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1OS(=O)(=O)N(C)C)(O)O |
Origin of Product |
United States |
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